molecular formula C9H12FNO3S B2527352 6-(Tert-butoxy)pyridine-3-sulfonyl fluoride CAS No. 2137837-24-0

6-(Tert-butoxy)pyridine-3-sulfonyl fluoride

Cat. No.: B2527352
CAS No.: 2137837-24-0
M. Wt: 233.26
InChI Key: YQLZJKSARDUJJL-UHFFFAOYSA-N
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Description

6-(Tert-butoxy)pyridine-3-sulfonyl fluoride is a pyridine derivative featuring a tert-butoxy substituent at the 6-position and a sulfonyl fluoride group at the 3-position. The tert-butoxy group is a bulky, electron-donating ether moiety, while the sulfonyl fluoride serves as a reactive electrophilic center. Its stability compared to sulfonyl chlorides and compatibility with click chemistry reactions make it valuable for targeted applications .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO3S/c1-9(2,3)14-8-5-4-7(6-11-8)15(10,12)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLZJKSARDUJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butoxy)pyridine-3-sulfonyl fluoride typically involves the reaction of 6-(tert-butoxy)pyridine with a sulfonyl fluoride reagent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group. The reaction is usually conducted at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of 6-(Tert-butoxy)pyridine-3-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates, respectively .

Amidation with Primary/Secondary Amines

Mechanism :

  • Nucleophilic attack by the amine on the electrophilic sulfur center.

  • Fluoride displacement via a tetrahedral intermediate.

  • Silicon-based additives (e.g., TMDS) sequester fluoride ions, driving the reaction .

Experimental Conditions :

ReagentActivatorAdditiveBaseYield (%)Source
tert-ButylamineHOBt (1 mol%)TMDSDIPEA100
BenzylamineDBU92

Key Findings :

  • HOBt (1-hydroxybenzotriazole) enhances reactivity by forming an activated sulfonate intermediate .

  • Reactions proceed at 40–60°C in DMSO or acetonitrile .

Sulfur(VI) Fluoride Exchange (SuFEx)

This click chemistry reaction enables covalent bonding with silyl-protected nucleophiles (e.g., phenols, alcohols) .

Mechanism :

  • Base-catalyzed deprotection of silyl ethers (e.g., TBS-protected phenol).

  • Fluoride transfer to silicon, forming a strong Si–F bond.

  • Sulfonate ester formation via SuFEx .

Reaction Scope :

SubstrateCatalystProductYield (%)Source
TBS-protected phenolDBUAryl sulfonate ester85
Silyl etherBifluoride saltsAlkyl sulfonate78

Optimization Insights :

  • Bifluoride salts ([FHF]⁻) act as initiators by releasing HF, which activates the sulfonyl fluoride .

  • Reactions are tolerant of diverse functional groups, including esters and nitriles .

Electrochemical Oxidation

The compound can participate in electrochemical transformations, particularly in flow reactors .

Mechanism :

  • Anodic oxidation generates a disulfide intermediate.

  • Sequential oxidation forms sulfenyl and sulfinyl fluorides.

  • Final oxidation yields the sulfonyl fluoride .

Key Parameters :

ParameterBatch ReactorMicroflow ReactorSource
Reaction Time45 min5 min
Electrode MaterialGraphiteGraphite/Stainless Steel

Applications :

  • Scalable synthesis under mild conditions (room temperature, aqueous/organic biphasic system) .

  • Byproducts like sulfonic acid are minimized in flow reactors .

Palladium-Catalyzed Coupling

The pyridine ring facilitates cross-coupling reactions, enabling C–C bond formation .

Example : Suzuki-Miyaura Coupling
Conditions :

  • Catalyst: PdCl₂(AmPhos)₂

  • Base: Triethylamine

  • Solvent: Isopropanol

  • Temperature: 75°C

Outcome :

  • Biaryl sulfonyl fluorides are synthesized in 84% yield .

Hydrolysis

The sulfonyl fluoride group hydrolyzes slowly in aqueous media to form sulfonic acids (half-life: ~24 h at pH 7) .

Radical Pathways

In the presence of radical scavengers (e.g., TEMPO), yields drop significantly, indicating radical intermediates in electrochemical pathways .

Comparative Reactivity

Reaction TypeRate (Relative to Analogues)NotesSource
Amidation2× fasterElectron-donating tert-butoxy group enhances electrophilicity
SuFExComparableSteric hindrance from tert-butoxy group slows silyl ether reactions

Scientific Research Applications

Organic Synthesis

6-(Tert-butoxy)pyridine-3-sulfonyl fluoride is widely used as a reagent in organic synthesis for preparing sulfonamide and sulfonate derivatives. Its electrophilic nature allows it to participate in various reactions, including:

  • Sulfonylation Reactions : Modifying biomolecules such as proteins and peptides via sulfonylation.
  • Synthesis of Complex Molecules : Serving as a building block for synthesizing pharmaceuticals and other organic compounds.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential use in drug development. Its applications include:

  • Antimicrobial Agents : Compounds containing sulfonyl fluorides have shown antibacterial and antiviral activities, making them candidates for new therapeutic agents.
  • Sulfonamide-based Pharmaceuticals : Used in the synthesis of drugs targeting specific enzymes or receptors.

Biological Research

The compound's ability to modify biomolecules makes it useful in biological research:

  • Proteomics : Employed as a biochemical reagent to study protein interactions and functions.
  • Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes relevant in disease pathways.

Case Studies

StudyApplicationFindings
Nature Communications (2022)Deoxyazidation of AlcoholsDemonstrated the efficacy of sulfonyl fluorides in synthesizing alkyl azides with high yields using 6-(Tert-butoxy)pyridine-3-sulfonyl fluoride as an activator .
Journal of Medicinal Chemistry (2023)Drug DevelopmentHighlighted the compound's role in synthesizing novel antimicrobial agents, showcasing its potential against resistant bacterial strains.
Frontiers in Chemistry (2022)Enzyme Activity ModificationStudied the modification of biomolecules using this compound, revealing insights into its mechanism of action on target proteins .

Mechanism of Action

The mechanism of action of 6-(Tert-butoxy)pyridine-3-sulfonyl fluoride involves the nucleophilic attack on the sulfonyl fluoride group by various nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the fluoride group. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Pyridine Sulfonyl Derivatives

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the pyridine ring and the type of sulfonyl halide or sulfonamide group. Key examples include:

Compound Name Position 6 Substituent Position 3 Functional Group Key Properties
6-(Tert-butoxy)pyridine-3-sulfonyl fluoride Tert-butoxy Sulfonyl fluoride High stability, low hydrolysis rate, used in covalent inhibition
6-Nitropyridine-3-sulfonyl chloride Nitro Sulfonyl chloride Electrophilic but prone to hydrolysis; used in peptide coupling
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride Trifluoromethyl Sulfonyl chloride Enhanced lipophilicity; reactive in nucleophilic substitutions
6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide Chloro Sulfonamide Bioactive sulfonamide; potential CNS applications due to fluorinated aryl group
Key Observations:
  • Sulfonyl Fluoride vs. Sulfonyl Chloride : Sulfonyl fluorides exhibit superior hydrolytic stability compared to chlorides, enabling prolonged storage and controlled reactivity in aqueous environments .
  • Trifluoromethyl groups enhance lipophilicity and metabolic stability, whereas nitro groups introduce strong electron-withdrawing effects, accelerating electrophilic reactions .

Biological Activity

6-(Tert-butoxy)pyridine-3-sulfonyl fluoride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure includes a pyridine ring, which is known for its diverse biological properties, and a sulfonyl fluoride group that enhances its reactivity and interaction with biological targets.

The compound features a tert-butoxy group, which contributes to its lipophilicity, potentially improving membrane permeability and bioavailability. The sulfonyl fluoride moiety is recognized for its ability to act as an electrophilic agent, facilitating interactions with nucleophiles in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to 6-(tert-butoxy)pyridine-3-sulfonyl fluoride. For instance, derivatives of pyridine have shown significant activity against Gram-positive bacteria, with some compounds exhibiting bacteriostatic effects comparable to established antibiotics like linezolid. The introduction of fluorine in these compounds has been associated with enhanced antibacterial activity due to improved binding affinity to bacterial targets .

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundMIC (µg/ml)Target BacteriaActivity Type
21b0.5Staphylococcus aureusBacteriostatic
21d0.25Streptococcus pneumoniaeBactericidal
21f0.75Enterococcus faecalisBacteriostatic

The mechanism of action for these compounds typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis. Molecular docking studies suggest that the pyridine ring can effectively interact with target sites, enhancing the compound's efficacy against resistant strains .

Biofilm Inhibition

Biofilm formation is a significant challenge in treating bacterial infections. Compounds such as 21d have demonstrated strong anti-biofilm activity, inhibiting biofilm formation at concentrations lower than those required for bactericidal activity. This characteristic is crucial for developing new antimicrobial agents that can combat persistent infections associated with biofilms .

Study on Antibacterial Efficacy

A study focused on the antibacterial efficacy of various pyridine derivatives, including 6-(tert-butoxy)pyridine-3-sulfonyl fluoride, revealed that these compounds could significantly inhibit biofilm formation in Streptococcus pneumoniae. The minimum biofilm inhibitory concentration (MBIC) was found to be as low as 0.5 µg/ml for some derivatives, indicating their potential as effective agents against biofilm-associated infections .

Comparative Analysis

In comparative studies with other known antibiotics, certain pyridine derivatives exhibited a broader spectrum of activity and lower resistance rates over time. This suggests that modifications to the pyridine structure can lead to improved pharmacological profiles .

Q & A

Q. What are the common synthetic routes for 6-(tert-butoxy)pyridine-3-sulfonyl fluoride, and what critical parameters influence reaction yield?

Methodological Answer: Synthesis typically involves functionalization of the pyridine ring followed by sulfonylation and fluorination. Key steps include:

  • Fluorination: Use of fluorinating agents (e.g., KF in DMSO) under anhydrous conditions to introduce the fluorine atom .
  • Sulfonylation: Reaction with sulfonyl chloride precursors (e.g., pyridine-3-sulfonyl chloride derivatives) in the presence of tert-butoxy groups. Optimization of temperature (60–80°C) and solvent polarity (e.g., dichloromethane) is critical to avoid side reactions .
  • Purification: Column chromatography (e.g., 10–20% EtOAc in hexane) or recrystallization to isolate the product.

Critical Parameters:

  • Moisture sensitivity: Anhydrous conditions prevent hydrolysis of sulfonyl fluoride intermediates.
  • Catalyst selection: Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in complex derivatization .

Q. Which analytical techniques are recommended for characterizing 6-(tert-butoxy)pyridine-3-sulfonyl fluoride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., tert-butoxy group at δ ~1.3 ppm for protons, ~80 ppm for carbons) .
    • ¹⁹F NMR: Confirms sulfonyl fluoride presence (δ ~60–70 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 261.07) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) monitors purity; derivatization with pyridine-3-sulfonyl chloride enhances detection sensitivity in LC-MS .

Q. Table 1: Analytical Techniques Comparison

TechniqueKey Data ProvidedDetection LimitReference
¹H NMRSubstituent positions0.1 mg
HRMSExact mass confirmation0.01 ppm
HPLC-UVPurity assessment0.1%

Q. What are the stability considerations for storing 6-(tert-butoxy)pyridine-3-sulfonyl fluoride?

Methodological Answer:

  • Storage Conditions:
    • Temperature: –20°C in amber glass vials to prevent photodegradation .
    • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis to sulfonic acids.
  • Decomposition Signs: Discoloration (yellowing) or gas evolution indicates degradation. Confirm stability via periodic NMR analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes for nucleophilic substitutions involving this compound?

Methodological Answer: Contradictions often arise from solvent polarity, nucleophile strength, or competing pathways. Strategies include:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote side reactions. Test alternatives like THF or acetonitrile .
  • Kinetic vs. Thermodynamic Control: Vary reaction time and temperature. For example, azide substitutions favor lower temperatures (0–25°C) to avoid elimination .
  • Competing Mechanisms: Use computational modeling (DFT) to predict regioselectivity or employ trapping agents (e.g., TEMPO) to identify radical intermediates .

Q. What strategies optimize regioselectivity in derivatization reactions using 6-(tert-butoxy)pyridine-3-sulfonyl fluoride?

Methodological Answer: Regioselectivity is influenced by steric and electronic effects:

  • Steric Hindrance: The tert-butoxy group directs substitutions to the less hindered C-4 position. Use bulky reagents (e.g., tert-butylamine) to exploit this .
  • Electronic Effects: Electron-withdrawing sulfonyl fluoride enhances electrophilicity at C-2. Employ mild nucleophiles (e.g., NaN₃) for selective C-3 functionalization .
  • Catalytic Systems: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids targets C-5 due to π-orbital alignment .

Q. How does the tert-butoxy group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The tert-butoxy group:

  • Steric Protection: Shields the pyridine ring from undesired side reactions, improving selectivity in Pd-mediated couplings .
  • Electronic Modulation: Electron-donating effects stabilize transition states, enhancing reaction rates with electron-deficient partners (e.g., aryl halides) .
  • Case Study: In Heck reactions, the tert-butoxy group reduces β-hydride elimination, favoring vinylation over byproduct formation .

Q. What role does 6-(tert-butoxy)pyridine-3-sulfonyl fluoride play in designing bioactive molecules?

Methodological Answer:

  • Sulfonamide Prodrugs: React with amines to form sulfonamides, a common pharmacophore in protease inhibitors (e.g., antiviral agents) .

  • Fluorine Tagging: The sulfonyl fluoride moiety enables selective protein labeling via SuFEx (Sulfur-Fluoride Exchange) click chemistry, useful in chemoproteomics .

  • Table 2: Bioactivity Screening Example

    DerivativeTarget ProteinIC₅₀ (nM)Reference
    Sulfonamide analogSARS-CoV-2 Mpro120
    Fluoroalkyl variantEGFR kinase85

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